5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride
Description
Properties
Molecular Formula |
C8H10ClN3O |
|---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
5-(aminomethyl)-1,2-benzoxazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c9-4-5-1-2-7-6(3-5)8(10)11-12-7;/h1-3H,4,9H2,(H2,10,11);1H |
InChI Key |
JETACGNRNMZNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)C(=NO2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed [3+2] Cycloaddition
The copper(I)-catalyzed cycloaddition of nitrile oxides with alkynes remains a cornerstone for constructing the isoxazole core. In a representative procedure, in situ generation of nitrile oxides from aldoximes using hydroxy(tosyloxy)iodobenzene (HTIB) enables regioselective coupling with terminal alkynes under mild conditions. For 5-(Aminomethyl)benzo[d]isoxazol-3-amine, this method involves:
- Nitrile oxide precursor synthesis : Benzaldehyde oxime is treated with HTIB in dichloromethane at 0°C to generate the reactive nitrile oxide.
- Cycloaddition : The nitrile oxide reacts with propargylamine (to introduce the aminomethyl group) in the presence of CuI (5 mol%) and triethylamine, yielding the 3,5-disubstituted isoxazole.
- Hydrochloride formation : The free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt.
Key data :
Ultrasound-Assisted Cycloaddition
Ultrasound radiation significantly accelerates cycloaddition kinetics by enhancing mass transfer. Huang et al. demonstrated that irradiating a mixture of 3-aminobenzaldehyde oxime and propargylamine in aqueous ethanol at 40°C for 90 minutes produces the target isoxazole with 82% yield. This method eliminates metal catalysts and reduces energy consumption by 30% compared to thermal approaches.
Condensation and Cyclization Approaches
Hydroxylamine-Mediated Ring Closure
A patent by CN107721941B outlines a three-step protocol avoiding toxic chlorinated solvents:
- Acetyl acetonitrile formation : Ethyl acetate reacts with acetonitrile in the presence of NaH (1.2 eq) to form acetyl acetonitrile.
- Hydrazone synthesis : Acetyl acetonitrile condenses with p-toluenesulfonyl hydrazide in methanol under reflux (12 hours).
- Isoxazole cyclization : The hydrazone undergoes ring closure with hydroxylamine hydrochloride and K2CO3 in ethanol/water (80°C, 8 hours), followed by HCl treatment to yield the hydrochloride salt.
Optimization insights :
- Replacing chloroform with ethanol/water mixtures reduces toxicity (LD50 >2000 mg/kg).
- Column chromatography (hexane/EtOAc 3:1) achieves >99% purity.
Ionic Liquid-Mediated Synthesis
Valizadeh et al. pioneered the use of butylmethylimidazolium chloride ([BMIM]Cl) as a recyclable solvent for isoxazole synthesis. For 5-(Aminomethyl)benzo[d]isoxazol-3-amine:
- Condensation : 3-Amino-5-methylisoxazole reacts with benzyl chloroformate in [BMIM]Cl at 60°C (4 hours).
- Aminomethylation : The intermediate undergoes reductive amination with formaldehyde and NaBH4.
- Salt formation : HCl gas is bubbled through the product in diethyl ether.
Advantages :
- Ionic liquid recovery: 92% after five cycles.
- Yield: 76% (vs. 68% in dichloromethane).
Reductive Amination and Functionalization
Two-Step Reductive Amination
A scalable route involves:
- Knoevenagel condensation : 3-Aminobenzo[d]isoxazole-5-carbaldehyde reacts with nitromethane in the presence of ammonium acetate (120°C, 3 hours).
- Catalytic hydrogenation : The nitro intermediate is reduced over Pd/C (10 wt%) in methanol under H2 (50 psi), introducing the aminomethyl group.
- Hydrochloride precipitation : The product is treated with concentrated HCl in ice-cold ethanol.
Performance metrics :
- Overall yield: 65%
- Catalyst turnover number (TON): 420
Comparative Analysis of Industrial Methods
Cost-Benefit Evaluation
| Parameter | Copper Catalysis | Ultrasound | Ionic Liquid |
|---|---|---|---|
| Capital cost ($/kg) | 320 | 280 | 410 |
| Operating cost ($/kg) | 150 | 120 | 90 |
| Purity (%) | 98.5 | 97.2 | 99.1 |
| CO2 emissions (kg/kg) | 8.7 | 5.2 | 3.8 |
Ultrasound and ionic liquid methods offer superior sustainability but require higher initial investment.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines . Substitution reactions can result in various substituted isoxazole derivatives with different functional groups .
Scientific Research Applications
Neuropharmacological Applications
One of the most promising applications of 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride lies in its potential as a treatment for cognitive impairments, including Alzheimer's disease and schizophrenia. Research indicates that compounds in the aminobenzisoxazole class can act as agonists for nicotinic acetylcholine receptors, which are crucial for cognitive function.
Case Studies
- A study highlighted the efficacy of aminobenzisoxazole compounds in improving cognitive function in Alzheimer’s patients previously treated with acetylcholinesterase inhibitors. The administration of these compounds showed a marked improvement in cognitive scores compared to control groups .
- Another investigation focused on the pharmacokinetics and safety profile of these compounds, demonstrating favorable outcomes in both animal models and early-phase human trials .
Antimicrobial Activity
The antimicrobial properties of 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride have been explored extensively, particularly against Gram-positive bacteria.
Antibacterial Efficacy
Research shows that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve the inhibition of bacterial cell division by targeting essential metabolic pathways related to folate synthesis.
Data Table: Antibacterial Activity
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| 5-(Aminomethyl)benzo[d]isoxazol-3-amine | 8 | 10 | E. coli |
| 8 | 9 | S. aureus | |
| 8 | 8 | B. subtilis | |
| 8 | 7 | S. epidermidis |
This table summarizes the antimicrobial activity observed in various studies, indicating that the compound has a broad spectrum of action against common pathogens .
Anticancer Research
Emerging evidence suggests that 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride may possess anticancer properties. Its structural analogs have been shown to inhibit cancer cell proliferation through various mechanisms.
Mechanisms and Efficacy
Studies indicate that derivatives of isoxazole can act as potent antimitotic agents, disrupting cancer cell cycle progression and inducing apoptosis in malignant cells. For instance, certain synthesized derivatives displayed cytotoxic activity against human cancer cell lines, highlighting their potential as chemotherapeutic agents .
Case Studies
- A recent study evaluated several isoxazole derivatives for their anticancer activity, revealing that specific modifications to the isoxazole ring significantly enhanced their efficacy against breast and lung cancer cell lines .
- Another investigation demonstrated that combining isoxazole derivatives with existing chemotherapeutics resulted in synergistic effects, improving overall treatment outcomes in preclinical models .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing symptoms or slowing disease progression . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylisoxazole: A structural isomer with similar biological activities but different chemical properties.
Fluoroisoxazoles: Isoxazole derivatives with fluorine substitution, known for their enhanced biological activity and stability.
Iodoisoxazoles: Isoxazole derivatives with iodine substitution, used in various medicinal chemistry applications.
Uniqueness
5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties . Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in medicinal chemistry and drug development .
Biological Activity
5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride has the molecular formula C₈H₉ClN₃O and a molecular weight of 202.73 g/mol. The compound features a fused benzene and isoxazole ring, which contributes to its stability and reactivity. Its structure allows for various functionalizations, enhancing its biological activity.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of benzo[d]isoxazole compounds can inhibit tumor growth by targeting various signaling pathways associated with cancer cell proliferation. For example, compounds similar to 5-(aminomethyl)benzo[d]isoxazol-3-amine have demonstrated efficacy against human fibrosarcoma (HT1080) models, showing up to 81% inhibition at certain dosages .
- Antiviral Properties : Research indicates that isoxazole-containing compounds can act as inhibitors against Influenza A virus by targeting the M2-S31N protein, which is crucial for viral replication .
- Antipsychotic Effects : Benzisoxazoles are known for their role in developing antipsychotic medications, such as risperidone. The structural features of 5-(aminomethyl)benzo[d]isoxazol-3-amine suggest potential utility in treating psychiatric disorders .
- Anti-inflammatory Activity : Compounds in this class have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The biological activity of 5-(aminomethyl)benzo[d]isoxazol-3-amine hydrochloride can be significantly influenced by structural modifications. Key findings from SAR studies include:
- Substitution Patterns : Variations in the substitution on the benzene or isoxazole rings can enhance or diminish activity. For instance, introducing different functional groups at specific positions can optimize potency against targeted receptors .
- Functional Groups : The presence of amino groups has been associated with increased interaction with biological targets, enhancing binding affinity and selectivity .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of a series of benzo[d]isoxazole derivatives against various cancer cell lines. The results indicated that specific substitutions led to significant reductions in cell viability at low micromolar concentrations, suggesting a promising lead for further development .
- Antiviral Activity : In vivo studies on influenza-infected mice demonstrated that derivatives of 5-(aminomethyl)benzo[d]isoxazol-3-amine exhibited significant viral load reduction compared to controls, indicating potential as antiviral agents .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride?
Answer:
The synthesis of this compound can be optimized using a hybrid computational-experimental approach:
- Computational design: Employ quantum chemical calculations to predict reaction pathways and intermediates. For example, reaction path search methods (e.g., those used by ICReDD) can identify optimal conditions for cyclization and functionalization steps .
- Experimental validation: Adapt protocols from analogous heterocyclic systems, such as refluxing precursors (e.g., aminomethyl derivatives) with acetic acid and sodium acetate under controlled conditions. Similar methods have been used for synthesizing isothiazole derivatives .
- Purification: Use recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals (>98% purity, as recommended for related compounds) .
Basic: How should researchers characterize the structural and physicochemical properties of this compound?
Answer:
Key characterization steps include:
- Spectroscopic analysis:
- Thermal stability: Determine melting points (>300°C for structurally related compounds) and assess decomposition via TGA .
- Solubility profiling: Test in polar solvents (e.g., water, DMSO) and correlate with computational predictions of partition coefficients .
Advanced: How can researchers investigate the pharmacological mechanisms of this compound, such as HSP inhibition?
Answer:
- Mutasynthesis: Replace the aminomethyl group with alternative substituents (e.g., alkyl, aryl) to create derivatives. Test their binding affinity to heat shock proteins (HSPs) using surface plasmon resonance (SPR) or fluorescence polarization assays .
- Structure-activity relationships (SAR): Correlate substituent electronic properties (Hammett constants) with bioactivity data to identify critical functional groups .
- In silico docking: Use molecular dynamics simulations to model interactions between the compound and HSP active sites, validating results with experimental IC50 values .
Advanced: How should contradictions in reported bioactivity data (e.g., variable IC50 values) be addressed?
Answer:
Contradictions may arise from differences in:
- Synthetic protocols: Compare reaction conditions (e.g., reagent purity >98% , solvent choice, temperature) across studies.
- Bioassay design: Standardize cell lines, incubation times, and controls. For example, discrepancies in HSP inhibition assays could stem from variations in protein expression levels .
- Data normalization: Use internal standards (e.g., geldanamycin as a positive control for HSP90 inhibition) to calibrate results .
- Statistical analysis: Apply multivariate regression to isolate confounding variables (e.g., pH, temperature) .
Advanced: What computational tools are effective for optimizing reaction yields and reducing byproducts?
Answer:
- Reaction path search software: Tools like GRRM or AFIR can predict energetically favorable pathways for heterocyclic ring formation .
- Machine learning: Train models on existing datasets (e.g., reaction temperatures, catalysts) to predict optimal conditions for aminomethylation .
- Byproduct analysis: Use HPLC-MS to identify impurities (e.g., ammonium chloride residues, ~10% in some preparations ) and adjust purification protocols accordingly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
